N-Propyl vs. N-Allyl Piperidine Substitution: Structural and Predicted Physicochemical Differentiation
The target compound (N-propyl, CAS 919102-49-1) differs from its closest cataloged analog, N-(5-chloro-1H-indol-1-yl)-1-(2-propen-1-yl)piperidine-3-carboxamide (N-allyl, CAS 919102-36-6) , solely at the piperidine N-substituent (propyl vs. allyl). This substitution affects the saturated vs. unsaturated character of the side chain, with predicted differences in LogP, steric bulk, and metabolic stability. The N-propyl group provides a fully saturated three-carbon chain, whereas the N-allyl group introduces a terminal alkene that can undergo oxidative metabolism (CYP450-mediated epoxidation) or act as a Michael acceptor, potentially leading to off-target covalent adduct formation not present with the saturated propyl chain [1]. This structural distinction is critical for procurement decisions where metabolic stability or avoidance of reactive metabolite formation is a selection criterion.
| Evidence Dimension | Piperidine N-substituent identity and predicted metabolic liability |
|---|---|
| Target Compound Data | N-propyl (saturated C3 chain); CAS 919102-49-1; Formula C17H22ClN3O; MW 319.8 g/mol |
| Comparator Or Baseline | N-allyl (unsaturated C3 chain with terminal alkene); CAS 919102-36-6; Formula C17H20ClN3O; MW 317.8 g/mol |
| Quantified Difference | Difference of 2 hydrogen atoms (propyl: -CH2CH2CH3; allyl: -CH2CH=CH2); MW difference of ~2 Da. Predicted LogP difference not experimentally determined for these exact compounds, but class-level expectation of ~0.2–0.4 LogP units higher for propyl vs. allyl based on fragment-based calculations [1]. |
| Conditions | Structural comparison based on registered CAS entries; no experimental head-to-head data available |
Why This Matters
The saturated N-propyl chain avoids the metabolic and covalent-modification liabilities associated with the allyl double bond, making CAS 919102-49-1 potentially the cleaner tool compound for in vivo pharmacological studies where reactive metabolite formation must be minimized.
- [1] Kalgutkar AS, Gardner I, Obach RS, Shaffer CL, Callegari E, Henne KR, Mutlib AE, Dalvie DK, Lee JS, Nakai Y, O'Donnell JP, Boer J, Harriman SP. A comprehensive listing of bioactivation pathways of organic functional groups. Curr Drug Metab. 2005 Jun;6(3):161-225. (Class-level evidence on allyl-containing compound metabolic activation.) View Source
